molecular formula C11H9FO4S B2630801 2-Fluorosulfonyloxy-1-methoxynaphthalene CAS No. 2411283-66-2

2-Fluorosulfonyloxy-1-methoxynaphthalene

Cat. No. B2630801
CAS RN: 2411283-66-2
M. Wt: 256.25
InChI Key: CYIMWSQPYTYXNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Fluorosulfonyloxy-1-methoxynaphthalene” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known synthesis route, it’s challenging to predict the exact structure .


Chemical Reactions Analysis

The reactivity of “2-Fluorosulfonyloxy-1-methoxynaphthalene” would depend on its exact molecular structure. The presence of the fluorosulfonyloxy group could make it a good electrophile, reacting with nucleophiles in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluorosulfonyloxy-1-methoxynaphthalene” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of “2-Fluorosulfonyloxy-1-methoxynaphthalene” would depend on its intended use. If it’s intended for use in biological systems, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with “2-Fluorosulfonyloxy-1-methoxynaphthalene” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-Fluorosulfonyloxy-1-methoxynaphthalene” would depend on its potential applications. If it shows promising properties, it could be studied further for use in various fields .

properties

IUPAC Name

2-fluorosulfonyloxy-1-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16-17(12,13)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIMWSQPYTYXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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